2-(1-Benzyl-4-piperidinyloxy)-N-methylacetamide
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Overview
Description
2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to an acetamide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Ether Formation: The benzylpiperidine is reacted with an appropriate alkylating agent to form the ether linkage.
Acetamide Formation: Finally, the compound is treated with methylamine to introduce the acetamide group.
Industrial Production Methods
Industrial production of 2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring or the benzyl group.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is of interest for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: It can be used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-((1-Benzylpiperidin-4-yl)oxy)acetic acid: This compound is structurally similar but contains an acetic acid moiety instead of an acetamide group.
1-Benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine: This compound features a similar piperidine ring with a benzyl group but has different substituents.
Uniqueness
2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxy-N-methylacetamide |
InChI |
InChI=1S/C15H22N2O2/c1-16-15(18)12-19-14-7-9-17(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |
InChI Key |
NLSUNMMALQJSIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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